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Compound of Interest
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Cat. No.: B8210139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design, methodology,

and available data for the PIONEER trial (NCT05169580), an ongoing Phase 1b study

evaluating Pociredir (formerly FTX-6058) in adult patients with Sickle Cell Disease (SCD). The

protocols outlined below are based on publicly available trial information and established

methodologies in the field.

Introduction to Pociredir and the PIONEER Trial
Pociredir is an investigational, orally administered small-molecule inhibitor of Embryonic

Ectoderm Development (EED).[1][2][3][4] By inhibiting EED, a core component of the

Polycomb Repressive Complex 2 (PRC2), Pociredir aims to upregulate the expression of fetal

hemoglobin (HbF).[3][5] Increased levels of HbF have been shown to ameliorate the symptoms

of SCD by interfering with the polymerization of sickle hemoglobin (HbS), thereby reducing red

blood cell sickling, hemolysis, and vaso-occlusive crises (VOCs).[3]

The PIONEER trial is a Phase 1b, multicenter, open-label study designed to evaluate the

safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of Pociredir in adults

with SCD.[6] The trial has enrolled patients across multiple dosing cohorts to identify a safe and

effective dose.[4]
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The PIONEER trial employs a dose-escalation design to assess the safety and efficacy of

Pociredir at various dosages.

Parameter Description

Trial Phase Phase 1b[4]

Trial Identifier NCT05169580[6]

Primary Objectives

To evaluate the safety and tolerability of

Pociredir in adults with SCD. To determine the

pharmacokinetic profile of Pociredir.[6]

Secondary Objectives

To evaluate the effect of Pociredir on the

induction of fetal hemoglobin (HbF). To assess

the impact of Pociredir on markers of hemolysis.

[6]

Study Population
Adults (18-65 years) with a diagnosis of Sickle

Cell Disease.[7][8]

Dosage Cohorts 2 mg, 6 mg, 12 mg, and 20 mg once daily.[3][4]

Treatment Duration 12 weeks of daily oral administration.[7][8]

Follow-up Period 4 weeks after the last dose.[8]

Quantitative Data Summary
The following table summarizes the key quantitative findings from the 12 mg dose cohort of the

PIONEER trial as of the latest available data cut-off.
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Parameter Baseline (Mean) Week 12 (Mean)
Change from

Baseline (Mean)

Fetal Hemoglobin

(HbF) (%)
7.6% 16.2% +8.6%

Total Hemoglobin

(g/dL)
7.8 g/dL 8.7 g/dL +0.9 g/dL

Absolute Reticulocyte

Count
- Reduced -

Indirect Bilirubin - Reduced -

Lactate

Dehydrogenase (LDH)
- Reduced -

Data sourced from publicly available press releases and presentations from Fulcrum

Therapeutics.

Experimental Protocols
The following are detailed protocols for key experiments likely employed in the PIONEER trial,

based on standard industry practices.

Protocol 1: Quantification of Fetal Hemoglobin (HbF) by
High-Performance Liquid Chromatography (HPLC)
Objective: To accurately measure the percentage of fetal hemoglobin in whole blood samples.

Materials:

Whole blood collected in EDTA-containing tubes

HPLC system with a cation-exchange column

Hemolysis reagent

Elution buffers with a pH gradient
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Calibrators and controls with known HbF percentages

Procedure:

Sample Preparation:

1. Allow whole blood samples to reach room temperature.

2. Gently mix the blood sample by inversion.

3. Prepare a hemolysate by diluting a specific volume of whole blood with the hemolysis

reagent. Vortex to ensure complete lysis of red blood cells.[9]

HPLC Analysis:

1. Equilibrate the HPLC system and the cation-exchange column with the initial elution buffer.

2. Inject the prepared hemolysate into the HPLC system.

3. Run a pre-programmed buffer gradient of increasing ionic strength to separate the

different hemoglobin fractions based on their charge.[9]

4. Detect the hemoglobin fractions as they elute from the column using a UV-Vis detector at

415 nm.[9]

Data Analysis:

1. Identify the HbF peak based on its retention time, as determined by running known

standards.[10]

2. Integrate the area under the HbF peak and the areas of all other hemoglobin peaks.

3. Calculate the percentage of HbF relative to the total hemoglobin.

Protocol 2: Pharmacokinetic Analysis of Pociredir
Objective: To determine the pharmacokinetic profile of Pociredir in plasma.

Materials:
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Blood collection tubes with an appropriate anticoagulant (e.g., EDTA)

Centrifuge

Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method

Internal standard (a stable isotope-labeled version of Pociredir)

Calibrators and quality control samples

Procedure:

Blood Sampling:

1. Collect blood samples at pre-defined time points before and after Pociredir
administration. A typical schedule for a Phase 1 study might include pre-dose, and at 0.25,

0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[11]

Plasma Preparation:

1. Centrifuge the blood samples to separate plasma.[11]

2. Transfer the plasma to labeled cryovials and store at -80°C until analysis.[11]

Sample Analysis (LC-MS/MS):

1. Thaw plasma samples and the internal standard.

2. Prepare a calibration curve using blank plasma spiked with known concentrations of

Pociredir and a fixed concentration of the internal standard.

3. Prepare quality control samples at low, medium, and high concentrations.

4. Extract Pociredir and the internal standard from the plasma samples, calibrators, and

QCs using a suitable method (e.g., protein precipitation or solid-phase extraction).[11]

5. Inject the extracted samples into the LC-MS/MS system.
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6. Quantify the concentration of Pociredir in the samples by comparing the peak area ratio

of the analyte to the internal standard against the calibration curve.

Pharmacokinetic Parameter Calculation:

1. Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK

parameters, including:[11]

Cmax (maximum observed plasma concentration)

Tmax (time to reach Cmax)

AUC (area under the plasma concentration-time curve)

t1/2 (elimination half-life)

Protocol 3: Assessment of Safety and Tolerability
Objective: To systematically monitor, record, and report adverse events (AEs) and serious

adverse events (SAEs).

Methodology: The assessment of safety and tolerability is conducted in accordance with the

International Council for Harmonisation (ICH) Good Clinical Practice (GCP) guidelines.[1][12]

[13]

Adverse Event Monitoring:

AEs are defined as any untoward medical occurrence in a clinical trial participant

administered a pharmaceutical product, which does not necessarily have a causal

relationship with this treatment.[1][13]

All AEs, whether observed by the investigator or reported by the participant, are recorded

in the participant's source documents and on the case report form (CRF).

Data Collection:

For each AE, the following information is collected:
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Description of the event

Date of onset and resolution

Severity (e.g., mild, moderate, severe)

Investigator's assessment of causality (relatedness to the study drug)

Action taken

Outcome

Severity Grading:

The severity of AEs is graded according to a standardized scale, such as the Common

Terminology Criteria for Adverse Events (CTCAE).

Serious Adverse Event (SAE) Reporting:

An SAE is any AE that results in death, is life-threatening, requires inpatient hospitalization

or prolongation of existing hospitalization, results in persistent or significant

disability/incapacity, or is a congenital anomaly/birth defect.

All SAEs are reported to the sponsor and the Institutional Review Board (IRB)/Ethics

Committee (EC) within a predefined timeframe (typically within 24 hours of the site

becoming aware of the event).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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